Product packaging for 7-Nitrobenzo[D]thiazole-2-thiol(Cat. No.:CAS No. 1196152-60-9)

7-Nitrobenzo[D]thiazole-2-thiol

Cat. No.: B11807164
CAS No.: 1196152-60-9
M. Wt: 212.3 g/mol
InChI Key: FDEQWUDLNKAUKP-UHFFFAOYSA-N
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Description

Contextualizing Benzo[D]thiazole Derivatives in Modern Chemical Sciences

The benzo[d]thiazole scaffold is a prominent heterocyclic system that forms the structural core of numerous natural and synthetic compounds. nih.gov First synthesized in the late 19th century, this fused ring system is integral to a vast range of applications across diverse scientific disciplines. vjs.ac.vn In medicinal chemistry, benzothiazole (B30560) derivatives are recognized as "privileged structures" due to their consistent appearance in molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.gov Their efficacy is often linked to the ability of the benzothiazole ring to act as a bioisostere for natural structures and to engage in various interactions with biological targets. nih.gov

Beyond pharmaceuticals, these derivatives are crucial in materials science, where they are utilized in the synthesis of dyes, corrosion inhibitors, and organic light-emitting diodes (LEDs). The planarity and aromaticity of the benzothiazole system contribute to favorable electronic properties, making it a valuable component in the development of advanced functional materials. The versatility to introduce a wide array of substituents onto the benzene (B151609) and thiazole (B1198619) rings allows for the fine-tuning of their chemical and physical properties to suit specific applications. nih.gov

Significance of Nitrated Thiazole Scaffolds in Synthetic Chemistry and Applied Fields

The introduction of a nitro (NO₂) group onto a thiazole or benzothiazole scaffold significantly modulates the molecule's electronic properties and reactivity. As a potent electron-withdrawing group, the nitro substituent enhances the electrophilicity of the heterocyclic ring system. This modification is a key strategy in synthetic chemistry for activating the molecule toward certain chemical transformations and for influencing its interaction with biological macromolecules.

In the context of medicinal chemistry, nitrated thiazoles are of particular interest. The nitro group can enhance the binding affinity of a molecule to its target protein and can be bioreduced in cellular environments to form reactive intermediates, a mechanism exploited in the design of certain therapeutic agents. Specifically, the 7-nitro isomer of a benzothiazole is noted for its strong electron-withdrawing effects, which can enhance reactivity and influence bioactivity differently than other positional isomers. Studies on related nitro-aromatic heterocycles, such as 7-nitro-2,1,3-benzoxadiazole derivatives, have shown that the nitro group is crucial for their mechanism of action, for instance, as suicide inhibitors for enzymes like glutathione (B108866) S-transferases, which are relevant in cancer research. nih.gov

Scope and Research Imperatives for 7-Nitrobenzo[D]thiazole-2-thiol Studies

While the broader classes of benzothiazoles and nitro-aromatic compounds are well-studied, specific research focused exclusively on this compound is still an emerging area. The primary research imperative is to fully characterize its fundamental chemical properties and to explore its synthetic utility as a building block for more complex molecules. The presence of both a reactive thiol (-SH) group and an electron-withdrawing nitro group on the same scaffold presents unique opportunities for chemical modification and application. bldpharm.com

Key research imperatives for this compound include:

Development of Optimized Synthesis: Establishing efficient and regioselective synthetic routes is fundamental for making the compound readily available for further research.

Exploration of Biological Activity: Given the known anticancer and antimicrobial activities of many benzothiazole-2-thiol derivatives, a critical area of investigation is to determine how the 7-nitro substituent modulates this activity. nih.govnih.gov Research into its potential as an enzyme inhibitor or as a modulator of cellular signaling pathways is warranted. nih.gov

Materials Science Applications: The compound's high reactivity with metals via its thiol group suggests potential applications in areas such as heavy metal chelation or the development of novel corrosion inhibitors.

Comparative Studies: A systematic comparison of the properties and activities of this compound with its other positional isomers (e.g., 4-, 5-, and 6-nitro derivatives) is necessary to understand the structure-activity relationships and the specific influence of the nitro group's position on the molecule's function.

The combination of the well-established benzothiazole pharmacophore with the unique electronic influence of the 7-nitro group and the reactive handle of the 2-thiol group makes this compound a compelling target for future chemical and biological investigations.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 1196152-60-9 bldpharm.com
Molecular Formula C₇H₄N₂O₂S₂ bldpharm.com
Molecular Weight 212.25 g/mol bldpharm.com
Core Structure Benzothiazole
Key Substituents 7-Nitro (-NO₂), 2-Thiol (-SH) bldpharm.com
Key Properties High reactivity with metals; forms disulfides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O2S2 B11807164 7-Nitrobenzo[D]thiazole-2-thiol CAS No. 1196152-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S2/c10-9(11)5-3-1-2-4-6(5)13-7(12)8-4/h1-3H,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEQWUDLNKAUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298653
Record name 7-Nitro-2(3H)-benzothiazolethione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-60-9
Record name 7-Nitro-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196152-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-2(3H)-benzothiazolethione
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URL https://comptox.epa.gov/dashboard/DTXSID501298653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 7 Nitrobenzo D Thiazole 2 Thiol

Established Synthetic Pathways to 7-Nitrobenzo[d]thiazole-2-thiol

The most common and direct method for the synthesis of this compound involves the electrophilic aromatic substitution of a benzo[d]thiazole precursor. This pathway is favored for its efficiency and the availability of the starting materials.

Regioselective Nitration of Benzo[d]thiazole Precursors

The introduction of a nitro group onto the benzothiazole (B30560) ring can result in various isomers. Therefore, achieving regioselectivity, specifically targeting the 7-position, is a critical aspect of the synthesis. The directing effects of the substituents on the benzothiazole ring play a crucial role in determining the position of nitration.

Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO2+). masterorganicchemistry.comnih.gov This ion is typically generated in situ by reacting concentrated nitric acid with a strong acid, most commonly sulfuric acid. masterorganicchemistry.comwikipedia.org

The reaction proceeds in two main steps:

Formation of the sigma-complex: The nitronium ion is attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. masterorganicchemistry.comnih.gov This step is typically the rate-determining step of the reaction as it disrupts the aromaticity of the ring. masterorganicchemistry.comnih.gov

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.com

In the context of benzo[d]thiazole, the fused thiazole (B1198619) ring influences the electron density of the benzene (B151609) ring, thereby directing the incoming electrophile.

Achieving selective mononitration at the 7-position requires careful optimization of the reaction conditions to prevent the formation of multiple nitro isomers and over-nitration. Key parameters that are controlled include temperature and the choice of nitrating agents and solvents.

Temperature is a critical factor in controlling the regioselectivity and preventing side reactions during nitration. Exothermic reactions, such as nitration, require efficient heat removal to maintain the desired temperature range. google.com For the nitration of many aromatic compounds, including benzo[d]thiazole derivatives, the reaction is typically carried out at low temperatures, often between -10°C and 0°C. This helps to favor mononitration and minimize the formation of undesired byproducts that can arise from decomposition or over-nitration at higher temperatures. google.com

Table 1: Effect of Temperature on Nitration Selectivity

Temperature RangePredominant Product(s)ObservationsReference
-10°C to 0°CThis compound (desired mononitro isomer)Favors selective mononitration, minimizes byproducts.
> 0°CMixture of nitro isomers, dinitro products, and decomposition productsIncreased rates of side reactions and over-nitration. google.com

The choice of the nitrating agent and the solvent system significantly impacts the reactivity and selectivity of the nitration reaction.

A "mixed acid" of concentrated nitric acid and sulfuric acid is the most common nitrating agent. wikipedia.org Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion. masterorganicchemistry.comyoutube.com

Alternative nitrating systems have been developed to offer milder reaction conditions and improved selectivity. These include:

Metal nitrates: Bismuth subnitrate in the presence of thionyl chloride has been shown to be an effective nitrating agent for a range of aromatic compounds. nih.gov Other metal nitrates, often supported on clays, have also been explored. nih.gov

Nitric acid in different media: Nitration can be carried out in aqueous solutions of surfactants like sodium dodecylsulfate (SDS) with dilute nitric acid, which can offer high regioselectivity. rsc.orgresearchgate.net

The solvent system is chosen based on the solubility of the reactants and its ability to moderate the reaction. Dichloromethane is a common solvent for nitrations using milder reagents like bismuth subnitrate/thionyl chloride. nih.gov

Table 2: Common Nitrating Agents and Their Characteristics

Nitrating AgentCompositionTypical ConditionsAdvantagesDisadvantagesReferences
Mixed AcidConc. HNO₃ and Conc. H₂SO₄Low temperatures (-10°C to 0°C)Strong electrophile, readily available.Harsh conditions, potential for over-nitration and side reactions. wikipedia.org
Bismuth Subnitrate/Thionyl ChlorideBi₅O(OH)₉(NO₃)₄ / SOCl₂Dichloromethane solventMild and selective method.Requires preparation of the reagent system. nih.gov
Nitric Acid/SDSDilute HNO₃ in aqueous SDSRoom temperatureMild conditions, high regioselectivity.Primarily effective for activated aromatic compounds. rsc.orgresearchgate.net

Following the synthesis, purification of this compound from the reaction mixture, which may contain unreacted starting materials, isomeric byproducts, and other impurities, is crucial. A combination of purification techniques is often employed.

Crystallization and Recrystallization: This is a primary method for purifying solid organic compounds. wikipedia.orgijddr.in The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. ijddr.in

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase. wikipedia.org This method is particularly useful for separating isomers with similar physical properties. reddit.com

Extraction: Acid-base extraction can be used to separate the desired product from impurities with different acidic or basic properties. google.com For instance, after reducing unhindered nitro isomers to amino compounds, the remaining nitro isomer can be separated by extraction. google.com

Filtration and Trituration: Filtration is used to separate solid products from liquid reaction mixtures. wikipedia.org Trituration involves washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble, thereby removing them. wikipedia.org

Table 3: Purification Techniques for Nitroaromatic Compounds

TechniquePrinciple of SeparationApplicationReference
CrystallizationDifference in solubility at different temperatures.Primary purification of the solid product. wikipedia.orgijddr.in
Column ChromatographyDifferential adsorption on a stationary phase.Separation of isomers and closely related impurities. wikipedia.org
Acid-Base ExtractionDifference in acidic/basic properties.Separation of nitro compounds from amino compounds after selective reduction. google.com
TriturationDifferential solubility in a washing solvent.Removal of soluble impurities from the solid product. wikipedia.org
Optimization of Reaction Conditions for Selective Mononitration

Derivatization from Substituted Benzo[D]thiazole-2-thiols

The primary route for the synthesis of this compound involves the direct nitration of a benzo[d]thiazole precursor. This electrophilic aromatic substitution introduces a nitro group onto the benzene ring of the benzothiazole core.

The regioselectivity of the nitration is highly dependent on the reaction conditions and the existing substituents on the benzothiazole ring. To achieve nitration at the 7-position, careful control of the reaction environment is essential. The process typically employs a nitrating mixture, such as concentrated nitric acid and sulfuric acid. The reaction temperature is a critical parameter and is generally kept low, often between -10°C and 0°C, to favor mono-nitration and prevent the formation of unwanted byproducts or decomposition of the starting material. The selection of solvents can also influence the reaction's outcome; polar aprotic solvents may be used to enhance reactivity.

The mechanism involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the acid mixture. This ion then attacks the electron-rich benzene portion of the benzothiazole ring. The electronic properties of the fused thiazole ring direct the incoming nitro group preferentially to certain positions, with the 7-position being a common site for substitution under controlled conditions.

Parameter Condition Purpose
ReagentsConcentrated Nitric Acid (HNO₃) & Sulfuric Acid (H₂SO₄)Generation of the nitronium ion (NO₂⁺)
Temperature-10°C to 0°CTo control the rate of reaction and prevent over-nitration
SolventOften neat, or polar aprotic solventsTo facilitate the reaction and control reactivity

Advanced Synthetic Transformations Involving this compound

The presence of the nitro group and the thiol functionality makes this compound a versatile platform for a variety of advanced synthetic transformations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reductive Functionalization of the Nitro Group to Amino Moieties

A common and highly useful transformation of the 7-nitro group is its reduction to a primary amino group (NH₂). This conversion dramatically alters the electronic properties of the molecule and provides a new site for further functionalization. The resulting 7-aminobenzo[d]thiazole-2-thiol (B14168217) is a valuable intermediate for the synthesis of a wide range of derivatives.

Standard reduction methods are effective for this transformation. Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), is a clean and efficient method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium (e.g., hydrochloric acid) can be used to achieve the reduction of the nitro group to the corresponding amine.

Reducing Agent Typical Conditions
H₂ / Pd/CHydrogen gas, Palladium on Carbon catalyst, solvent (e.g., ethanol)
SnCl₂Tin(II) chloride, Hydrochloric acid, solvent (e.g., ethanol)

Nucleophilic Substitution Reactions and Their Applications

The nitro group in this compound can act as a leaving group in nucleophilic aromatic substitution (SɴAr) reactions, particularly when activated by the electron-withdrawing nature of the thiazole ring. This allows for the introduction of a variety of nucleophiles at the 7-position. Kinetic studies on related 2-nitrobenzothiazoles have shown that they react with nucleophiles such as alkoxides and piperidine (B6355638) via a two-step SɴAr mechanism. rsc.org This reactivity can be extrapolated to the 7-nitro derivative, enabling the synthesis of new compounds with tailored properties.

Furthermore, the thiol group at the 2-position is itself a nucleophile and can readily react with electrophiles. For instance, it can be alkylated or acylated to introduce a wide array of side chains. This dual reactivity at both the nitro and thiol positions makes this compound a versatile building block.

Oxidative Transformations of the Thiazole Ring

While the benzothiazole core is generally stable, the thiazole ring can undergo oxidative transformations under specific conditions. Strong oxidizing agents can lead to the opening of the thiazole ring. For instance, treatment of benzothiazole derivatives with reagents like magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent has been shown to induce an oxidative ring-opening. This reaction proceeds through a proposed sulfonate ester intermediate, resulting from the cleavage of the thiazole ring and subsequent oxidation of the thiol. This transformation can unmask two new functional groups: a free thiol (or its oxidized form) and an acyl amide, providing a pathway to synthetically challenging aryl sulfonamides and sulfonate esters.

Cross-Coupling and Annulation Reactions

The structural backbone of this compound is amenable to modification through modern cross-coupling reactions, a powerful tool for C-C and C-heteroatom bond formation. While direct cross-coupling of the nitro group is a developing field, recent advances have shown that nitroarenes can participate in palladium-catalyzed Suzuki-Miyaura couplings, where the nitro group is displaced. nih.gov This suggests the potential for directly coupling aryl or vinyl groups at the 7-position.

More conventionally, the nitro group can be reduced to an amine, which can then be converted to a more traditional coupling handle like a halide or triflate. For example, Suzuki cross-coupling reactions have been successfully performed on 6-bromobenzothiazole (B1273717) derivatives using palladium catalysts to introduce various aryl groups. mdpi.com Nickel-catalyzed cross-coupling reactions have also been employed to couple 2-methylthiobenzo[d]thiazoles with organoaluminum reagents, demonstrating that the C-S bond can be a site for such transformations. rsc.org

Annulation reactions, which involve the formation of a new ring, are fundamental to the synthesis of the benzothiazole core itself. Various methods exist, including the reaction of 2-aminothiophenols with aldehydes or other electrophiles, sometimes under ultrasound irradiation for improved efficiency. researchgate.net

Green Chemistry Approaches in this compound Synthesis (e.g., Sonication-Assisted Methods)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for thiazole and benzothiazole derivatives. Sonication, the use of ultrasound to promote chemical reactions, has emerged as a valuable tool in this regard. Ultrasound-assisted synthesis often leads to shorter reaction times, milder conditions, and higher yields compared to conventional methods. researchgate.netnih.gov

The synthesis of thiazole derivatives has been successfully achieved using ultrasonic irradiation, often in conjunction with eco-friendly catalysts. researchgate.netnih.gov For example, the condensation reaction to form the benzothiazole ring system can be facilitated by ultrasound. researchgate.net These methodologies offer a greener alternative for the synthesis of the core structure of this compound and its derivatives, reducing energy consumption and the use of hazardous reagents. mdpi.com

Comparative Analysis of Synthetic Efficiency and Regioselectivity in Different Approaches

The efficiency and regioselectivity of the synthesis of this compound are critically dependent on the chosen synthetic strategy. A comparative analysis of the primary approaches reveals distinct advantages and disadvantages for each.

Route 1: Cyclization of a Pre-Nitrated Precursor

This approach typically starts with a 2-amino-3-nitrothiophenol derivative which is then cyclized with carbon disulfide or a related reagent to form the target molecule.

Regioselectivity: This method offers excellent regiochemical control. Since the nitro group is already in the desired position on the aromatic ring of the precursor, the cyclization reaction directly affords the 7-nitro isomer without the formation of other positional isomers. This specificity is a significant advantage for ensuring the purity of the final product.

Route 2: Nitration of a Pre-formed Benzothiazole-2-thiol

This strategy involves the initial synthesis of benzothiazole-2-thiol, followed by an electrophilic nitration step.

Regioselectivity: The directing effects of the substituents on the benzothiazole ring play a crucial role in the regioselectivity of nitration. The direct nitration of benzo[d]thiazole has been shown to selectively yield the 7-nitro derivative. This selectivity is attributed to the electronic properties of the fused ring system. However, the presence of the thiol group at the 2-position can influence the regiochemical outcome, and a mixture of isomers (e.g., 5-nitro and 7-nitro) could potentially be formed, necessitating purification.

Route 3: Reductive Cyclization of a Nitro-Substituted Precursor

This less common but plausible approach could involve the reductive cyclization of a 2-nitrophenyl thiocyanate (B1210189) or a related derivative.

Synthetic Efficiency: Reductive cyclization reactions using reagents like triethyl phosphite (B83602) can be effective for the synthesis of various heterocyclic compounds. bohrium.com The efficiency would depend on the specific substrate and reaction conditions.

Regioselectivity: Similar to Route 1, the regioselectivity is predetermined by the position of the nitro group on the starting material, thus offering good control over the final product's isomeric purity.

Interactive Data Table: Comparison of Synthetic Routes

Synthetic Route Key Precursors Primary Reaction Typical Yield Regioselectivity Key Advantages Key Disadvantages
Route 1 2-Amino-3-nitrothiophenol, Carbon disulfideCyclizationModerate to HighExcellentHigh regiochemical control.Precursor synthesis can be multi-stepped.
Route 2 Benzothiazole-2-thiol, Nitrating agent (e.g., HNO₃/H₂SO₄)Electrophilic NitrationVariableGood to ExcellentReadily available starting material.Potential for side reactions and isomer formation.
Route 3 2-Nitrophenyl thiocyanateReductive CyclizationModerateExcellentGood regiochemical control.May require specialized reagents.

Advanced Spectroscopic and Structural Elucidation of 7 Nitrobenzo D Thiazole 2 Thiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. In the context of 7-Nitrobenzo[d]thiazole-2-thiol derivatives, ¹H NMR is crucial for confirming the positions of substituents on the benzothiazole (B30560) ring. For instance, in a related compound, 2-phenethylbenzo[d]thiazole, the aromatic protons appear in the range of δ 7.23-8.04 ppm, while the aliphatic protons of the phenethyl group are observed at δ 3.46-3.51 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 2-phenethylbenzo[d]thiazole, the carbon signals are observed over a wide range, with the aromatic carbons appearing between δ 121.4-153.2 ppm and the aliphatic carbons at δ 35.6-36.1 ppm. rsc.org The specific chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of substituents, such as the electron-withdrawing nitro group in this compound.

¹⁹F NMR is a specialized NMR technique used for compounds containing fluorine. It is a powerful tool in drug discovery and for studying fluorinated derivatives. rsc.org For fluorinated benzothiazole derivatives, such as 7-Fluorobenzo[d]thiazole-2-thiol, ¹⁹F NMR provides distinct signals that can confirm the presence and environment of the fluorine atom. sigmaaldrich.comsigmaaldrich.com The chemical shifts and coupling constants in ¹⁹F NMR are sensitive to the molecular structure and conformation. semanticscholar.org

Table 1: Representative NMR Data for Benzothiazole Derivatives

CompoundNucleusChemical Shift (δ, ppm)Reference
2-phenethylbenzo[d]thiazole¹H7.23-8.04 (aromatic), 3.46-3.51 (aliphatic) rsc.org
2-phenethylbenzo[d]thiazole¹³C121.4-153.2 (aromatic), 35.6-36.1 (aliphatic) rsc.org
2-(2-chlorophenyl)benzo[d]thiazole¹H7.38-8.31 rsc.org
2-(2-chlorophenyl)benzo[d]thiazole¹³C121.5-164.2 rsc.org

Mass Spectrometry Techniques (MS and ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate molecular weight measurements, which allows for the determination of the elemental composition of a molecule. For example, the calculated mass for the protonated molecule of 2-(2-chlorophenyl)benzo[d]thiazole ([M+H]⁺) is 246.0144, with the found experimental value being 246.0149, confirming its molecular formula. rsc.org Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, often producing intact molecular ions. rsc.org

The fragmentation patterns observed in mass spectra can offer valuable structural information. In the study of 2-substituted 5-nitro-2-furyl thiazoles, electron impact mass spectrometry revealed two primary cleavage modes, aiding in the identification of metabolites. nih.gov

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying the functional groups present in a compound.

For this compound, IR spectroscopy is expected to show characteristic absorption bands for the nitro (NO₂) and thiol (SH) groups. The nitro group typically exhibits strong asymmetric and symmetric stretching vibrations. For instance, IR spectroscopy confirms the presence of nitro (NO₂) stretching vibrations in 7-Nitrobenzo[d]thiazole (B1583935). In a related compound, N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, the N-H stretch is observed at 3173 cm⁻¹, the C=O stretch at 1690 cm⁻¹, and aromatic C=C stretches between 1401–1550 cm⁻¹. mdpi.com

Table 2: Characteristic IR Frequencies for Benzothiazole Derivatives

CompoundFunctional GroupWavenumber (cm⁻¹)Reference
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamideN-H3173 mdpi.com
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamideC=O1690 mdpi.com
2-(2-chlorophenyl)benzo[d]thiazoleC-H, C=C2931, 2853, 1479, 1457, 1079, 831, 758, 709 rsc.org

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the electron density can be constructed, revealing bond lengths, bond angles, and intermolecular interactions.

For benzothiazole derivatives, X-ray crystallography provides definitive structural information. For example, a study on positional isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide revealed that while two isomers crystallize in the monoclinic system, they have different space groups, and a third isomer crystallizes in the orthorhombic system. mdpi.com This technique is crucial for understanding the solid-state packing and intermolecular interactions, which can influence the material's properties.

Complementary Spectroscopic Methods for Complex Characterization

In addition to the primary techniques, other spectroscopic and analytical methods provide further characterization of this compound and its derivatives.

UV-Visible Spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For example, a fluorescent probe containing a 7-nitrobenzo-2-oxa-1,3-diazole moiety exhibits an intense visible absorption band with a maximum at 481 nm. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to study the thermal stability and decomposition of materials.

Magnetic Measurements can be employed to investigate the magnetic properties of derivatives, particularly those containing paramagnetic centers, though this is less common for the parent compound.

Theoretical and Computational Investigations of 7 Nitrobenzo D Thiazole 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Hartree-Fock (HF) and post-HF methods, alongside Density Functional Theory (DFT), can be used to model the electronic structure of 7-Nitrobenzo[d]thiazole-2-thiol. These calculations reveal key insights into the molecule's stability, reactivity, and spectroscopic properties.

A primary focus of such calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. iiste.org For this compound, the electron-withdrawing nitro (-NO₂) group is expected to significantly lower the energy of both the HOMO and LUMO compared to the parent benzothiazole-2-thiol, likely resulting in a smaller energy gap. nih.gov This modification suggests increased reactivity and potential for charge-transfer interactions. scirp.org The thiol (-SH) group, particularly its sulfur atom, also contributes significantly to the electronic structure, often participating in the HOMO and influencing the molecule's potential as a nucleophile or its interaction with metal surfaces. nih.govebsco.com

Studies on related substituted benzothiazoles have shown that the positions of electron-donating and electron-withdrawing groups have a profound effect on the HOMO-LUMO energies. nih.gov For instance, the introduction of a nitro group on the furan (B31954) ring of a benzothiazole (B30560) derivative was found to lower both HOMO and LUMO levels, thereby reducing the energy gap and enhancing charge transport properties. nih.gov

Table 1: Illustrative Calculated Electronic Properties of Benzothiazole Derivatives This table presents hypothetical, yet representative, data for this compound based on findings for similar compounds, calculated using a DFT method like B3LYP/6-31+G**. nih.govscirp.org

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Benzothiazole-2-thiol-6.25-1.854.403.5
This compound -7.10 -3.20 3.90 5.8
2-Aminobenzothiazole-5.90-1.504.402.9

Note: Data for this compound is illustrative and extrapolated from computational studies on related molecules.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations offer a way to study the movement of atoms and molecules over time, providing a dynamic picture of a compound's behavior. For this compound, MD simulations could reveal its conformational flexibility, its interactions with solvent molecules, and its dynamic behavior when interacting with a biological target, such as a protein. biointerfaceresearch.comacs.org

An MD simulation would typically start with a quantum mechanically optimized structure. The molecule would then be placed in a simulated environment, such as a box of water molecules, and the forces on each atom would be calculated repeatedly to simulate its movement. nih.gov This can reveal stable conformations and the energy barriers between them. For this compound, key areas of interest would be the rotation around the C-S bond of the thiol group and the potential for intramolecular hydrogen bonding. Studies on similar heterocyclic compounds have used MD simulations to confirm the stability of ligand-protein complexes, showing how the molecule adapts its conformation within a binding site. nih.govnih.gov The stability of such complexes is often assessed by monitoring the root-mean-square deviation (RMSD) over the simulation time. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring potential chemical reactions at a molecular level. By calculating the potential energy surface for a reaction, chemists can identify intermediates, transition states, and determine activation energies, thereby elucidating the reaction mechanism.

For this compound, several reactions could be investigated. One area of interest is the reactivity of the thiazole (B1198619) ring itself. DFT studies on related thiazoles have explored mechanisms of ring-opening, which can be influenced by substituents. researchgate.netnih.gov The presence of the electron-withdrawing nitro group in this compound would likely influence its susceptibility to nucleophilic attack, a key step in many degradation or metabolic pathways. researchgate.net Computational studies can clarify whether such reactions proceed through direct ring-opening or involve the formation of intermediates. researchgate.net Another potential reaction is the oxidation of the thiol group to form disulfide bridges, a common reaction for thiols. ebsco.com Theoretical calculations can model the transition states for these oxidation processes, providing insight into their feasibility and kinetics.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of compounds with their biological activity. atlantis-press.com These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

For this compound, a QSAR model could be developed to predict its potential efficacy in a specific context, such as an antimicrobial or antimalarial agent, based on studies of similar compounds. researchgate.netui.ac.idresearchgate.net QSAR models for nitroaromatic compounds and benzothiazole derivatives have been successfully developed to predict activities ranging from antimalarial efficacy to toxicity. researchgate.netui.ac.idnih.govirb.hr These models use calculated molecular descriptors—such as electronic properties (atomic charges, HOMO/LUMO energies), lipophilicity (Log P), and steric parameters—to build a mathematical equation that predicts biological activity (e.g., IC₅₀ values). ui.ac.idui.ac.id

A study on nitrobenzothiazole derivatives as antimalarial agents, for example, developed a highly significant QSAR model using multiple linear regression (MLR). ui.ac.idui.ac.id The model incorporated descriptors like atomic net charges on specific atoms of the benzothiazole ring, HOMO/LUMO energies, dipole moment, and polarizability to predict antimalarial activity. ui.ac.id Such an approach could be used to predict the potential activity of this compound and guide the synthesis of more potent analogues.

Table 2: Key Molecular Descriptors Used in a Hypothetical QSAR Model for Nitrobenzothiazole Derivatives

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Activity
Electronic Net charge on C7 (qC7)Modulates interaction with polar residues in a target protein. ui.ac.id
Electronic LUMO Energy (ELUMO)Relates to the ability to accept electrons in charge-transfer interactions. ui.ac.idui.ac.id
Lipophilic Log PInfluences membrane permeability and transport to the site of action. ui.ac.idui.ac.id
Steric/Topological Polarizability (α)Affects non-covalent dispersion interactions. ui.ac.idui.ac.id

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. citedrive.comwjarr.com This method is essential for understanding intermolecular interactions and is widely used in drug design to screen for potential inhibitors of enzymes. nih.govnih.gov

To study this compound, one would first need a three-dimensional structure of a target protein, often obtained from the Protein Data Bank (PDB). wjarr.com Docking simulations would then place the molecule into the active site of the enzyme and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.govmdpi.com

Numerous studies have successfully docked benzothiazole derivatives into various enzyme targets. For example, derivatives have been docked into the dihydropteroate (B1496061) synthase (DHPS) enzyme as potential antimicrobial agents nih.govmdpi.com and into the active site of dihydrofolate reductase (Pf-DHFR) as antimalarial candidates. nih.gov In the case of this compound, the nitro group and the thiol group would be key drivers of interaction. The nitro group can act as a hydrogen bond acceptor, while the thiol group can act as a hydrogen bond donor or potentially coordinate with metal ions in the active site. nih.gov Docking studies on nitro-substituted compounds have shown that nitro groups often form crucial interactions with active site residues. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Active Site

ParameterValueInteracting Residues (Hypothetical)Interaction Type
Docking Score (kcal/mol) -8.5-Overall binding affinity
Hydrogen Bonds 3ASN 150, SER 210H-bond with nitro group oxygen
GLU 120H-bond with thiol hydrogen
Hydrophobic Interactions 4LEU 80, VAL 100, ILE 205Alkyl-pi with benzothiazole ring
PHE 145Pi-Pi stacking with benzothiazole ring

Note: This table is for illustrative purposes, showing the type of data generated from a molecular docking simulation.

Density Functional Theory (DFT) Applications in Characterization and Reactivity

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. scirp.org DFT is used extensively in nearly all the areas mentioned above, from calculating electronic structures to exploring reaction mechanisms. nih.govresearchgate.net

For this compound, DFT calculations at a level like B3LYP/6-31G(d,p) could be used for a comprehensive characterization. scirp.orgresearchgate.net This would include:

Geometry Optimization: Determining the most stable 3D structure of the molecule. nih.gov

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the structure.

Molecular Electrostatic Potential (MEP): Creating MEP maps, which visualize the electron density around the molecule. scirp.orgscirp.org These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For this compound, the MEP would likely show a highly negative potential around the nitro group's oxygen atoms and a positive potential near the thiol hydrogen. scirp.org

Reactivity Descriptors: DFT allows for the calculation of global and local reactivity indices, such as chemical potential, hardness, and electrophilicity, which quantify the molecule's reactivity. scirp.orgnih.gov These descriptors for this compound would be heavily influenced by the opposing electronic effects of the nitro and thiol groups.

DFT studies on similar benzothiazoles have provided deep insights into their electronic properties, charge distribution, and reactivity, underscoring the power of this method for characterizing novel compounds. scirp.orgnih.gov

Chemical Reactivity and Derivatization Studies of 7 Nitrobenzo D Thiazole 2 Thiol

Intrinsic Reactivity Profiles of the Nitro Group and Thiol Moiety

The chemical personality of 7-Nitrobenzo[d]thiazole-2-thiol is largely defined by the interplay of its two primary functional groups: the nitro (-NO₂) group and the thiol (-SH) moiety.

The nitro group at the 7-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire benzothiazole (B30560) system. This electronic pull makes the aromatic ring electron-deficient, which can enhance its reactivity toward nucleophilic substitution reactions under specific conditions. A primary and characteristic reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst or chemical reducing agents like tin(II) chloride. This reduction is a critical step in the synthesis of various derivatives, as the resulting amino group can be further functionalized.

The thiol group at the 2-position imparts nucleophilic character and redox activity to the molecule. The thiol group is known for its high reactivity with metals, leading to the formation of stable complexes, and its ability to form disulfide bonds upon oxidation. This reactivity is crucial for its role in coordination chemistry and as a building block in the synthesis of more complex molecules. beilstein-journals.org The thiol group can also participate in various nucleophilic substitution reactions.

Influence of Substituents on Electronic Effects and Reactivity

The reactivity of the nitrobenzothiazole scaffold can be finely tuned by altering the position of substituents or by modifying the heterocyclic core itself.

The placement of the nitro group on the benzene (B151609) ring has a profound impact on the molecule's electronic structure and reactivity. In the case of this compound, the nitro group is positioned at the seventh carbon. This specific placement enhances the electron-withdrawing effects through conjugation with the thiazole's sulfur atom. This heightened electrophilic character can increase the reactivity of the compound compared to other isomers, such as a 4-nitro substituted analogue. Studies on related nitrobenzamides have shown that positional isomerism of the nitro group significantly influences the compound's solid-state arrangement and physicochemical properties due to differences in steric hindrance and electronic distribution. mdpi.com For instance, derivatives with the 7-nitro substitution have been noted for their enhanced interactions with biological thiols, a property leveraged in the design of fluorescent probes.

Replacing the thiazole (B1198619) ring with other five-membered heterocycles like oxadiazole or thiadiazole can dramatically alter the chemical behavior of the resulting compound. Each heterocyclic core imparts distinct electronic and functional properties.

For example, substituting the thiazole with an oxadiazole ring, as seen in 7-Nitrobenzo[c] inn.nooxadiazole-4-thiol (NBD-SH), results in a compound with higher polarity. This increased polarity can lead to different reactivity patterns; for instance, NBD-SH is reported to react with biothiols 10–30% faster than its thiazole-based counterparts.

On the other hand, thiadiazole derivatives are noted for their effectiveness in applications like corrosion prevention, where they can outperform thiazoles. This is attributed to the presence of dual nitrogen and sulfur donor sites that can interact strongly with metal surfaces. The synthesis and derivatization of 1,2,4-thiadiazoles have been explored, highlighting their importance as versatile building blocks for creating structurally diverse molecules. nih.gov

CompoundHeterocyclic CoreKey Properties
7-Nitrobenzo[d]thiazole (B1583935)ThiazoleModerate HOMO-LUMO gap; nitro group enhances electrophilicity.
7-Nitrobenzo[c] inn.nooxadiazole-4-thiol (NBD-SH)OxadiazoleHigher polarity; strong fluorescence upon reaction with thiols.
4-(7-Bromobenzo[d] mdpi.comthiadiazol-4-yl)morpholineThiadiazoleBromo substituent increases steric bulk; morpholine (B109124) enhances solubility.

Coordination Chemistry and Complex Formation

The presence of the thiol group makes this compound and related compounds excellent ligands for forming metal complexes.

The thiol (-SH) group is a well-established chelating agent for a variety of metal ions. inn.nonih.gov The sulfur atom in the thiol group can act as a soft donor, readily forming coordination bonds with soft metal ions like copper (Cu²⁺) and mercury (Hg²⁺). nih.gov This ability to form stable complexes is a key feature of its chemical profile. The chelation process can involve the deprotonation of the thiol group, allowing it to act as an anionic ligand, which often leads to the formation of highly stable, colored complexes. The coordination can also involve other heteroatoms in the benzothiazole ring system, potentially leading to multidentate chelation.

Electrophilic and Nucleophilic Aromatic Substitution Profiles of the Benzo[D]thiazole Core

The reactivity of the benzo[d]thiazole core in this compound is dictated by the electronic interplay between the fused thiazole and benzene rings, and is significantly influenced by the substituents at the C2 and C7 positions. The electron-rich nature of the sulfur and nitrogen heteroatoms, combined with the strongly electron-withdrawing nitro group, creates a distinct profile for both electrophilic and nucleophilic aromatic substitution reactions. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS)

The benzo[d]thiazole ring system is generally less reactive towards electrophilic aromatic substitution than benzene. This is due to the electron-withdrawing inductive effect of the fused thiazole moiety, which deactivates the benzene ring to attack by electrophiles. libretexts.org However, substitution is possible under specific conditions, and the directing effects of existing substituents play a crucial role.

The most pertinent example of electrophilic aromatic substitution is the synthesis of the 7-nitro derivative itself. The nitration of a benzo[d]thiazole precursor is achieved using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This reaction demonstrates a clear regioselectivity for the C7 position. The conditions for this reaction must be carefully controlled to favor the desired mononitration.

Key Reaction Data for Electrophilic Nitration:

SubstrateReagentsConditionsProduct
Benzo[d]thiazoleConc. HNO₃ / Conc. H₂SO₄-10°C to 0°C7-Nitrobenzo[d]thiazole

This table summarizes the typical conditions for the electrophilic nitration of the benzothiazole core to yield the 7-nitro derivative, a precursor to the title compound.

The introduction of an electrophile at the C7 position is a key finding, illustrating the directing influence of the thiazole ring on the benzene portion of the molecule. While theoretical studies on other substituted benzothiazoles suggest that positions like C6 can also be susceptible to electrophilic attack, the formation of the 7-nitro isomer is a well-established synthetic route.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the potent electron-withdrawing nitro group at the C7 position dramatically alters the reactivity of the benzene ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). Electron-withdrawing groups activate aromatic rings toward attack by nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com For SNAr to occur, a good leaving group and strong activation by an electron-withdrawing group are typically required.

In the case of this compound, the nitro group itself can act as the leaving group when attacked by a strong nucleophile. This reactivity is a cornerstone of its derivatization potential. The electronic effects of the 7-nitro group are enhanced due to conjugation with the thiazole sulfur, which further increases the electrophilicity of the ring system.

Common nucleophiles such as amines and other thiols can displace the nitro group, allowing for the synthesis of a variety of 7-substituted benzo[d]thiazole derivatives.

Representative Nucleophilic Aromatic Substitution Reactions:

SubstrateNucleophileConditionsProduct Type
7-Nitrobenzo[d]thiazole derivativeAmines (R-NH₂)Presence of a base7-Amino-benzo[d]thiazole derivative
7-Nitrobenzo[d]thiazole derivativeThiols (R-SH)Presence of a base7-Thioether-benzo[d]thiazole derivative

This table illustrates the general scheme for nucleophilic aromatic substitution on the 7-nitrobenzo[d]thiazole core, where the nitro group is displaced by various nucleophiles.

This SNAr pathway provides a versatile method for introducing a range of functional groups at the C7 position, which is critical for modifying the compound's chemical and biological properties.

Applications of 7 Nitrobenzo D Thiazole 2 Thiol in Materials Science

Development of Organic Semiconductors and Charge Transport Materials

The benzothiazole (B30560) moiety is recognized for its electron-accepting characteristics, which are fundamental to the design of materials for organic electronics. researchgate.net When integrated into larger π-conjugated systems, benzothiazole derivatives can help modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for controlling charge transport. researchgate.net While specific research on 7-Nitrobenzo[d]thiazole-2-thiol as a primary component in organic semiconductors is not extensively documented, the electronic properties of the parent compound, 7-Nitrobenzo[d]thiazole (B1583935), are noted for facilitating charge transport.

Thiazole-containing molecules, more broadly, are investigated as hole-transporting materials (HTMs) in devices like perovskite solar cells. researchgate.net The function of an HTM layer is to facilitate the efficient separation and transport of charge carriers while minimizing recombination at interfaces. researchgate.net The performance of such materials is intrinsically linked to their molecular structure, which influences their energy levels and charge mobility. researchgate.net The potential of this compound in this area would depend on its ability to be incorporated into suitable molecular or polymeric structures that promote efficient charge movement.

Optoelectronic Device Integration (e.g., Light-Emitting Diodes, Photovoltaic Devices)

The field of optoelectronics relies on materials that can efficiently convert electrical energy into light (as in Light-Emitting Diodes or LEDs) or vice-versa (as in photovoltaic devices). Benzothiazole derivatives are explored for these applications due to their favorable electronic and photophysical properties. researchgate.net For instance, theoretical studies on compounds incorporating benzothiazole have been conducted to evaluate their suitability for Organic Light-Emitting Diodes (OLEDs). researchgate.net The inclusion of electron-donating and electron-accepting groups within a single molecule can enhance its photophysical properties, making the benzothiazole moiety a valuable component. researchgate.net

Specifically, 7-Nitrobenzo[d]thiazole has been identified as a material used in the development of LEDs, where its electronic properties are key to device efficiency. In the realm of photovoltaics, related thiazolo[5,4-d]thiazole-based organic molecules have been successfully synthesized and used as hole-transporting materials in perovskite solar cells, achieving power conversion efficiencies of over 10%. researchgate.net Although direct integration of this compound into optoelectronic devices is not widely reported, the proven utility of its structural relatives suggests a potential avenue for future research.

Fabrication and Characterization of Functional Polymeric Systems

The incorporation of specific functional molecules into polymer chains is a common strategy to create advanced materials with tailored properties. While detailed studies on the fabrication of polymeric systems based explicitly on this compound are limited, the general chemistry of thiazoles allows for their functionalization and polymerization. The thiol group, in particular, offers a reactive site for various chemical transformations, enabling it to be grafted onto or copolymerized with other monomers to form functional polymeric systems. Such polymers could potentially exhibit enhanced thermal stability, unique electronic properties, or specialized surface characteristics.

Thin Film Technologies and Surface Modification

The ability of this compound to interact with and adsorb onto surfaces makes it relevant for thin-film technologies and surface modification, most notably in the context of corrosion prevention. The formation of a thin, protective film is a primary mechanism by which corrosion inhibitors function. nih.gov Molecules like this compound can adsorb onto a metal surface through a combination of physical (electrostatic) and chemical interactions. nih.gov

This adsorption process, governed by the Langmuir adsorption isotherm in many cases, results in a densely packed protective layer. nih.govnih.gov This layer acts as a physical barrier, isolating the metal from the corrosive environment. nih.govmdpi.com The effectiveness of this surface modification is dependent on the concentration of the inhibitor and the nature of the metal surface. nih.gov The presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the benzene (B151609) ring in the molecule are crucial for establishing strong adsorption onto the metal's d-orbitals. nih.govresearchgate.net

Design of Advanced Composite Materials

There is currently limited specific information available regarding the application of this compound in the design of advanced composite materials. The development of such materials typically involves combining two or more distinct components to achieve properties that are superior to the individual constituents. The potential role for a molecule like this compound could be as a functional additive, an interfacial agent to improve adhesion between a matrix and a filler, or as a precursor for a component with specific electronic or thermal properties.

Corrosion Inhibition Mechanisms and Efficacy

The most well-documented application area for thiazole (B1198619) and benzothiazole derivatives in materials science is corrosion inhibition, particularly for metals like mild steel and aluminum in acidic environments. nih.govnih.gov These compounds are effective due to their molecular structure, which contains sulfur and nitrogen heteroatoms and a π-electron-rich aromatic system. nih.govresearchgate.net

The primary inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface. nih.govmdpi.com This process is driven by:

Chemisorption : The sharing of electrons between the d-orbitals of the metal and the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the benzothiazole ring. nih.govresearchgate.net

Physisorption : Electrostatic interactions between a charged metal surface and the charged inhibitor molecule. nih.gov

Interactive Data Table: Corrosion Inhibition Efficacy of Related Thiazole Derivatives

This table presents findings from studies on thiazole derivatives, demonstrating their effectiveness as corrosion inhibitors.

CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Adsorption IsothermReference
2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT)Mild SteelHCl95.35Langmuir nih.gov
2-Mercaptobenzothiazole (2-MBT)AluminumHCl>90 (Concentration dependent)Langmuir nih.gov
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazoleMild SteelH₂SO₄>90 (Concentration dependent)Not specified mdpi.comnih.gov

7 Nitrobenzo D Thiazole 2 Thiol As a Platform for Sensor Development

Design Principles for Chemosensors and Fluorescent Probes

The development of effective chemosensors based on the 7-nitrobenzo[d]thiazole-2-thiol framework relies on fundamental design principles aimed at optimizing their interaction with target analytes and translating this recognition event into a measurable signal. The core structure combines an aromatic system with an electron-withdrawing nitro group and a nucleophilic thiol group, providing a rich foundation for chemical modification and functionalization.

Achieving high selectivity and sensitivity is paramount in sensor design. Selectivity ensures that the probe interacts only with the intended analyte, even in complex mixtures, while sensitivity dictates the lowest concentration of the analyte that can be reliably detected.

Several strategies are employed to enhance these characteristics in this compound-based sensors:

Reaction-Based Sensing: A primary strategy involves designing the probe to undergo a specific chemical reaction with the analyte. For instance, the thiol group can be modified to act as a leaving group. When a target analyte, such as a biothiol, attacks a specific site on the probe, it displaces the 7-nitrobenzo[d]thiazole-2-thiolate moiety. This irreversible chemical transformation leads to a significant change in the photophysical properties of the molecule, forming the basis of the sensing signal. nih.gov

Intramolecular Displacement: This mechanism is particularly effective for discriminating between similar analytes, like the biothiols cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.gov After an initial reaction with the probe, the amino group present in Cys and Hcy can perform a secondary, intramolecular cyclization reaction, leading to a distinctly different fluorescent product compared to the product formed with GSH, which lacks this capability. nih.govacs.org This two-step, analyte-specific reaction cascade greatly enhances selectivity.

Tuning Electronic Properties: The 7-nitro group is a strong electron-withdrawing group. This property is fundamental to many sensing mechanisms as it modulates the electronic landscape of the molecule. It can facilitate intramolecular charge transfer (ICT) or act as a component in a photoinduced electron transfer (PET) quenching system. By strategically placing donor and acceptor groups, the electronic response upon analyte binding can be maximized, leading to a more sensitive output. acs.orgnih.gov

Steric Hindrance: Introducing bulky chemical groups near the reactive site can control its accessibility. This can be used to tune the reactivity of the probe, for example, by favoring interaction with smaller analytes over larger ones, thereby enhancing selectivity. nih.gov

Fluorescence-based sensing offers high sensitivity, and the ability to design probes that switch their fluorescence "on" or "off" upon analyte detection is highly desirable.

Turn-On Mechanism: In a "turn-on" system, the probe is initially non-fluorescent or weakly fluorescent. This quenched state is often achieved through processes like Photoinduced Electron Transfer (PET) or efficient intramolecular charge transfer (ICT) that leads to non-emissive decay. For example, a quenching moiety can be attached to the fluorophore core. nih.gov The analyte interacts with the probe, cleaving the quencher or disrupting the PET/ICT process. nih.govresearchgate.net This restores the intrinsic fluorescence of the core structure, resulting in a bright signal that is easy to detect against a dark background. researchgate.net A common approach involves the analyte-triggered cleavage of a group that releases a highly fluorescent species, such as a 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) derivative, which exhibits strong emission due to an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net

Turn-Off Mechanism: Conversely, a "turn-off" or quenching mechanism starts with a highly fluorescent probe. Analyte binding introduces a quenching pathway. For instance, heavy metal ions like Fe²⁺ can bind to the probe, inducing a mechanism that quenches its fluorescence. ias.ac.in While effective, "turn-on" probes are often preferred as they provide a positive signal from a low baseline, which can lead to higher sensitivity and avoids potential false positives that can arise from other quenching species in the environment. ias.ac.in

Detection of Inorganic Analytes (e.g., Heavy Metal Ions such as Hg²⁺, Cu²⁺)

The this compound scaffold and its parent benzothiazole (B30560) structure are effective for designing probes for toxic heavy metal ions, which are significant environmental pollutants. The sulfur and nitrogen atoms within the thiazole (B1198619) ring act as soft donor atoms, showing a strong affinity for soft metal ions like mercury (Hg²⁺). semanticscholar.orgresearchgate.net

Probes are typically designed where the benzothiazole moiety acts as the binding site. Upon coordination with the metal ion, the electronic properties of the molecule are significantly altered, leading to a detectable colorimetric or fluorescent response. researchgate.net For example, a sensor for Hg²⁺ was developed using a dyad containing two benzothiazole units. This symmetric structure facilitated coordination with Hg²⁺, resulting in a distinct color change from colorless to blue and a "turn-on" green fluorescence, allowing for naked-eye detection. researchgate.net The selectivity for Hg²⁺ over other competing metal ions is a crucial feature of these sensors. semanticscholar.orgresearchgate.net

Below is a table summarizing research findings on benzothiazole-based sensors for heavy metal detection.

Probe TypeAnalyteKey MechanismDetection LimitSignal ChangeReference
Fluorescein-hydrazone with thiazoleHg²⁺Spirolactam ring opening0.23 µMFluorescence enhancement semanticscholar.org
Carbazolyl-bis(hydrazinobenzothiazole)Hg²⁺Coordination with N, S donorsNot specifiedColorimetric & Fluorometric change researchgate.net
Tripodal NBD-based sensorHg²⁺Coordination with NBD moieties3.8 ppb (enhanced)Fluorescence enhancement researchgate.net

This table is interactive. Click on the headers to sort.

Recognition of Organic Molecules and Species

The versatility of the this compound platform extends to the detection of a wide range of organic molecules, from crucial biological thiols to larger protein structures.

Biological thiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are vital for maintaining cellular redox homeostasis, and their abnormal levels are linked to numerous diseases. nih.govnih.gov Consequently, developing probes that can selectively detect and even differentiate between these thiols is of great importance.

Probes based on the this compound framework, or the closely related 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), leverage the high reactivity of thiols. nih.govnih.gov The general mechanism involves a nucleophilic substitution reaction where the biothiol attacks an electrophilic site on the probe, displacing a leaving group. nih.gov

Discrimination between Cys/Hcy and GSH is often achieved through a tandem reaction strategy. nih.govnih.gov

Initial Reaction: All three biothiols react with the probe via their thiol group.

Intramolecular Cyclization: Cys and Hcy possess an adjacent amino group. Following the initial thiol reaction, this amino group performs a rapid intramolecular S,N-acyl shift or cyclization. nih.gov This second reaction step forms a new, structurally distinct product.

Distinct Signal: GSH, a tripeptide, lacks this appropriately positioned amino group and cannot undergo the secondary cyclization. Therefore, the final products formed from the reaction with Cys/Hcy versus GSH have different photophysical properties, enabling their discrimination through distinct fluorescent signals (e.g., emission at different wavelengths). acs.orgnih.gov

The table below summarizes findings for probes targeting biothiols.

Probe TypeAnalyte(s)Key MechanismDetection LimitSignal ChangeReference
NBD-ClCys/Hcy vs. GSHIntramolecular displacementNot specifiedSignificant fluorescence enhancement for Cys/Hcy nih.gov
Rhodol ThioesterGSH and Cys/HcyTransthioesterification (GSH) vs. NCL/Spriocyclization (Cys/Hcy)Not specifiedDual emission (587 nm for GSH, 454 nm for Cys/Hcy) nih.gov
7-hydroxybenzoxazinone-based (PBD)GSH, Cys, HcyCleavage of DNBS ester14.5 nM (GSH), 17.5 nM (Cys)~70-fold fluorescence enhancement nih.gov

This table is interactive. Click on the headers to sort.

The application of this compound and related NBD structures extends beyond biothiols to other important small molecules and macromolecules like proteins. nih.govrsc.org The reactivity of NBD ethers and similar structures with nucleophiles like amines has been harnessed for site-specific protein labeling and for detecting enzyme activities. nih.govrsc.org

An emerging application is in the field of bacterial communication. Derivatives of benzo[d]thiazole-2-thiol have been designed as inhibitors of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa. nih.govrsc.org Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. nih.gov By designing molecules that interfere with QS signaling pathways, it's possible to disrupt bacterial pathogenesis without being bactericidal, which is a promising anti-virulence strategy. In one study, benzo[d]thiazole-2-thiol derivatives were shown to be potent and selective inhibitors of the LasB quorum sensing system in P. aeruginosa, with one compound showing an IC₅₀ of 45.5 μg/mL and also demonstrating anti-biofilm activity. nih.govrsc.org This highlights the utility of the benzothiazole scaffold in recognizing and modulating the function of specific biological receptors and proteins.

Mechanism of Analyte-Probe Interaction

The sensing potential of this compound is primarily centered around the reactivity of its two key functional groups: the nitro group and the thiol group. These groups can interact with analytes through distinct chemical pathways, offering the possibility of developing selective and sensitive detection methods.

The nitroaromatic moiety of the molecule is a well-known electrophore, making it readily reducible. This property is extensively utilized in the electrochemical detection of various nitroaromatic compounds, such as explosives. The electrochemical reduction of the nitro group to a hydroxylamine (B1172632) or an amino group generates a measurable electrical signal, with the potential at which this reduction occurs being characteristic of the specific molecule. It is, therefore, plausible that this compound could be employed in an electrochemical sensor where a change in the reduction potential or current upon interaction with an analyte would form the basis of detection.

The thiol group (-SH) , on the other hand, is a versatile functional group for sensor design due to its strong nucleophilicity and its ability to form covalent bonds with certain analytes. Thiol-based probes are commonly used for the detection of heavy metal ions, as the soft sulfur atom has a high affinity for soft metal ions like mercury, lead, and cadmium. The interaction would likely involve the formation of a stable metal-thiolate complex, leading to a detectable change in the optical or electrochemical properties of the molecule.

Furthermore, the thiol group can participate in disulfide exchange reactions. This mechanism is often exploited in fluorescent probes for the detection of biological thiols like cysteine and glutathione. In a hypothetical sensor based on a disulfide derivative of this compound, the presence of a target thiol-containing analyte would cleave the disulfide bond, releasing the this compound and causing a change in fluorescence or color.

Integration into Advanced Sensing Platforms and Devices

For practical applications, the this compound probe would need to be integrated into a stable and user-friendly sensing platform. The thiol group provides a convenient anchor for immobilization onto various surfaces.

One common approach is the self-assembly of thiol-containing molecules onto gold surfaces , such as gold nanoparticles (AuNPs) or gold electrodes. This forms a stable self-assembled monolayer (SAM), which can then be used for electrochemical or colorimetric sensing. For instance, the binding of an analyte to the immobilized this compound could alter the electrochemical properties of the gold electrode or induce the aggregation of AuNPs, leading to a visible color change.

The molecule could also be incorporated into polymeric materials to create sensing films or membranes. The thiol group can be covalently attached to a polymer backbone, resulting in a robust sensor that can be used for continuous monitoring.

For optical sensing, this compound could be integrated into fluorescent nanoparticles or quantum dots . The interaction with an analyte could modulate the fluorescence of the nanomaterial through mechanisms such as fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET).

The development of disposable sensor strips is another promising avenue. By modifying screen-printed electrodes with this compound, it would be possible to create low-cost, portable devices for the rapid detection of target analytes in environmental or biological samples. nih.gov

Interactive Data Tables

Table 1: Potential Analyte Interaction Mechanisms and Corresponding Sensing Techniques for this compound

Functional GroupPotential Analyte(s)Interaction MechanismPotential Sensing Technique(s)
Nitro GroupRedox-active species, ExplosivesElectrochemical reductionVoltammetry, Amperometry
Thiol GroupHeavy metal ions (e.g., Hg²⁺, Pb²⁺)Metal-thiolate complexationColorimetry, Fluorimetry, Electrochemical Sensing
Thiol GroupBiological thiols (e.g., Cysteine)Thiol-disulfide exchangeFluorimetry, Colorimetry

Table 2: Hypothetical Integration of this compound into Advanced Sensing Platforms

Sensing PlatformIntegration MethodPrinciple of DetectionPotential Application
Gold Nanoparticles (AuNPs)Self-assembly via thiol-gold interactionColorimetric change upon analyte bindingRapid detection of heavy metals
Screen-Printed ElectrodesCovalent attachment of the thiol groupElectrochemical signal changePortable environmental monitoring
Fluorescent PolymersIncorporation into the polymer matrixModulation of fluorescence emissionBioimaging of thiols

Future Research Directions and Translational Perspectives for 7 Nitrobenzo D Thiazole 2 Thiol

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing benzothiazole-2-thiols is a key area of ongoing research. rsc.org Traditional methods often involve harsh reaction conditions, toxic reagents, and complex purification steps. Future research is geared towards overcoming these limitations by focusing on green chemistry principles.

One promising approach involves the one-step cyclization of 2-aminothiophenols with reagents like tetramethylthiuram disulfide in water, which serves as a green solvent. rsc.orgresearchgate.net This method is advantageous as it is metal- and ligand-free, produces high yields, and has a short reaction time. rsc.orgresearchgate.net Further research will likely explore a broader range of substrates and catalysts to enhance the efficiency and applicability of this method. The use of microwave-assisted synthesis is another area of interest, as it has been shown to reduce reaction times and improve yields for related benzothiazole (B30560) compounds. mdpi.com

Future investigations will also likely focus on the use of carbon dioxide (CO2) as a C1 source in the synthesis of benzothiazoles, which aligns with the goals of sustainable chemistry by utilizing a renewable and abundant feedstock. mdpi.comnih.gov The development of catalytic systems that can facilitate the direct carboxylation of 2-aminothiophenols followed by cyclization would represent a significant advancement in the sustainable production of 7-Nitrobenzo[D]thiazole-2-thiol and its derivatives.

Table 1: Comparison of Synthetic Approaches for Benzothiazole-2-thiols

MethodReagents/ConditionsAdvantagesFuture Research Focus
Conventional Synthesis Harsh conditions, toxic reagentsEstablished methodsGreener alternatives, improved efficiency
Aqueous Synthesis 2-aminothiophenols, tetramethylthiuram disulfide, waterMetal/ligand-free, high yield, short reaction time, environmentally benign rsc.orgresearchgate.netBroader substrate scope, catalyst development
Microwave-Assisted Synthesis Microwave irradiationReduced reaction times, high yields mdpi.comApplication to a wider range of derivatives
CO2 Utilization 2-aminothiophenols, CO2, catalystUse of renewable feedstock, sustainable mdpi.comnih.govDevelopment of efficient catalytic systems

Design of Advanced Functional Materials with Tunable Properties

The unique electronic and photophysical properties of the this compound scaffold make it an attractive candidate for the design of advanced functional materials. The presence of the electron-withdrawing nitro group and the versatile thiol group allows for fine-tuning of the material's optical and electronic characteristics.

Future research will likely focus on incorporating this moiety into polymeric structures to create novel materials for applications in electronics and photonics. For instance, polymers containing the this compound unit could exhibit interesting nonlinear optical properties or be used as components in organic light-emitting diodes (OLEDs). The thiol group provides a convenient handle for polymerization or for grafting the molecule onto surfaces to modify their properties.

Another avenue of exploration is the development of photoresponsive materials. The nitro group can be sensitive to light, and its reduction can lead to significant changes in the electronic structure and, consequently, the optical properties of the molecule. This could be harnessed to create materials for optical data storage or light-switchable devices. Research into the solid-state packing and intermolecular interactions of this compound derivatives will also be crucial for designing crystalline materials with desired properties.

Development of Highly Selective and Sensitive Probes for Emerging Analytes

The development of probes for the selective detection of biologically and environmentally important analytes is a rapidly growing field. The this compound framework is a promising platform for the design of such probes. The thiol group can act as a recognition site for specific analytes, and its interaction can trigger a measurable change in the molecule's fluorescence or color.

Future research will focus on designing derivatives of this compound that can selectively detect thiols, such as cysteine, homocysteine, and glutathione (B108866), which are important biomarkers for various diseases. nih.gov The reaction of the probe with the target thiol can lead to a change in the electronic properties of the benzothiazole ring system, resulting in a "turn-on" or "turn-off" fluorescent response. researchgate.net Researchers are working on creating probes with high selectivity and sensitivity, capable of detecting thiols in complex biological samples and even within living cells. nih.govresearchgate.net

Beyond biothiols, there is potential to develop probes for other analytes by modifying the reactive sites on the molecule. For example, the nitro group could be utilized in sensing schemes based on its reduction by specific enzymes or chemical species. The design of dual-reactive and dual-quenching groups on the probe can significantly enhance both sensitivity and selectivity. rsc.org

Table 2: Potential Analytes for Probes Based on this compound

AnalyteSignificanceDetection PrinciplePotential Application
Cysteine/Homocysteine Biomarkers for various diseases nih.govThiol-disulfide exchange or nucleophilic substitution leading to fluorescence change nih.govnih.govMedical diagnostics
Glutathione Key antioxidant, biomarker nih.govSelective reaction with the thiol group nih.govCellular imaging, disease monitoring
Thiophenols Environmental pollutants researchgate.netThiol-driven cleavage of a quencher group, leading to fluorescence "turn-on" researchgate.netEnvironmental monitoring
Reactive Oxygen Species Involved in oxidative stressReduction of the nitro group leading to a colorimetric or fluorescent responseBiological research

Integration with Nanotechnology and Supramolecular Chemistry Platforms

The integration of this compound with nanotechnology and supramolecular chemistry opens up new avenues for creating sophisticated functional systems. The thiol group provides an excellent anchor for attaching the molecule to the surface of gold nanoparticles, quantum dots, and other nanomaterials. This can be used to functionalize nanoparticles for targeted drug delivery, bioimaging, or catalysis.

In the realm of supramolecular chemistry, the benzothiazole core can participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding. These interactions can be exploited to construct self-assembling systems with well-defined architectures and functions. For example, derivatives of this compound could be designed to self-assemble into nanofibers, gels, or vesicles with interesting optical or electronic properties.

Future research will explore the use of these hybrid systems in various applications. For instance, nanoparticles functionalized with this compound could be used as highly sensitive sensors where the nanoparticle enhances the signaling mechanism. Supramolecular assemblies could be developed as "smart" materials that respond to external stimuli such as light, pH, or the presence of a specific analyte.

Emerging Applications in Green Chemistry and Environmental Remediation

The principles of green chemistry are becoming increasingly important in chemical research and industry. mdpi.comnih.gov Beyond its sustainable synthesis, this compound and its derivatives have potential applications in green chemistry and environmental remediation.

The catalytic activity of metal complexes containing benzothiazole-2-thiol ligands is an area of growing interest. These complexes could be used as catalysts in a variety of organic transformations, potentially replacing less environmentally friendly catalysts. The thiol group can coordinate to metal centers, and the electronic properties of the benzothiazole ring can be tuned to optimize the catalytic activity.

In the context of environmental remediation, materials based on this compound could be developed for the removal of pollutants from water. For example, polymers or sorbents containing this moiety could be used to selectively bind and remove heavy metal ions or organic pollutants. The development of fluorescent probes for the detection of environmental toxins, such as thiophenols, is another important application. researchgate.net Future research in this area will focus on designing robust and reusable materials for practical environmental applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and characterization methods for 7-nitrobenzo[d]thiazole-2-thiol?

  • Methodology : Synthesis involves reacting o-haloanilines with carbon disulfide under microwave irradiation (80–150°C, 5–30 min), followed by purification via acid precipitation (pH 3) and recrystallization. Characterization employs 1H/13C NMR , ESI-MS (low- and high-resolution), and melting point determination. Yields typically range from 81–89%, with purity confirmed by spectral data .
  • Key Data : Compounds are colorless/white solids with melting points between 160–208°C .

Q. How is cytotoxicity evaluated for this compound derivatives in human cell lines?

  • Methodology : Use the MTT assay on HeLa cells at concentrations of 1–400 µg mL⁻¹. Cell viability is measured spectrophotometrically (absorbance at 570 nm).
  • Key Data : At 200 µg mL⁻¹, viability remains ~60%, but toxicity increases sharply at 400 µg mL⁻¹. Compound 7 (7-nitro derivative) retains 70% viability at 300 µg mL⁻¹, balancing efficacy and safety .

Q. What pharmacological activities are associated with this compound in Gram-negative bacteria?

  • Methodology : Test quorum sensing (QS) inhibition using P. aeruginosa lasB-gfp reporter strains. Measure GFP fluorescence (ex: 485 nm, em: 535 nm) to quantify QS suppression.
  • Key Data : Compound 7 shows IC₅₀ = 45.5 µg mL⁻¹ in the LasB system, outperforming reference 4-NPO (IC₅₀ = 15.4 µg mL⁻¹) .

Advanced Research Questions

Q. How does this compound inhibit the LasR quorum sensing system?

  • Methodology : Perform molecular docking (AutoDock Vina) with P. aeruginosa LasR (PDB ID: 2UV0). Analyze binding modes, interaction energies, and residue-specific contacts (e.g., π-sulfur interactions with ASP-73, TRP-60).
  • Key Data : Docking scores range from -8.80 to -6.00 kcal mol⁻¹. Compound 7 binds tightly via benzothiazole-thiol interactions, stabilizing the LasR complex .

Q. What experimental designs are used to assess anti-biofilm activity of this compound?

  • Methodology : Use P. aeruginosa PA14 in 96-well microtiter plates. Treat with 50–300 µg mL⁻¹ of compound, incubate (37°C, 24 h), and quantify biofilm biomass via crystal violet staining (OD₅₉₀).
  • Key Data : Compound 7 achieves 70% biofilm inhibition at 300 µg mL⁻¹ , while 4-NPO requires only 150 µg mL⁻¹ for full inhibition .

Q. How do computational studies inform drug-likeness and solubility of this compound derivatives?

  • Methodology : Calculate physicochemical properties (e.g., logP, topological polar surface area) using SwissADME. Predict solubility via the ESOL equation and gastrointestinal absorption using BOILED-Egg models.
  • Key Data : Compound 7 has moderate solubility (logS = -3.2) and high gastrointestinal absorption, making it suitable for topical or systemic delivery .

Q. How can researchers resolve contradictions between in vitro efficacy and cytotoxicity data?

  • Methodology : Optimize dosing by testing sub-MIC concentrations (e.g., 50–200 µg mL⁻¹) to minimize toxicity while retaining QS inhibition. Use combinatorial approaches (e.g., with antibiotics) to reduce required doses.
  • Key Data : At 150 µg mL⁻¹, compound 7 maintains >80% cell viability while suppressing biofilm formation by 50% .

Q. What structural modifications enhance LasR selectivity over PqsR in benzo[d]thiazole-2-thiol derivatives?

  • Methodology : Introduce electron-withdrawing groups (e.g., nitro at position 7) to improve LasR binding. Avoid bulky substituents that sterically hinder PqsR interactions. Validate via comparative docking and QS assays.
  • Key Data : Nitro-substituted derivatives like compound 7 show no activity in PqsR systems, confirming selectivity for LasR .

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